Androsterone sulfate
Description
Historical Perspectives on Steroid Sulfate (B86663) Research
The study of steroid sulfates has evolved considerably over time. Historically, steroid sulfates were primarily viewed as inactive metabolic end-products, their increased water solubility facilitating their excretion from the body nih.govcas.czfrontiersin.orgoup.comnih.gov. This perspective was prevalent until research in the latter half of the 20th century began to reveal their more dynamic and significant biological functions. Over the past few decades, a wealth of research has demonstrated that sulfated steroids, such as dehydroepiandrosterone (B1670201) sulfate (DHEAS) and estrone (B1671321) sulfate (E1S), function as circulating reservoirs for the peripheral formation of bioactive hormones nih.govfrontiersin.orgoup.comnih.gov. This paradigm shift has underscored the importance of understanding the intricate balance between sulfation and desulfation processes, catalyzed by sulfotransferases and steroid sulfatases (STS), respectively nih.govcas.czfrontiersin.orgnih.govoup.comresearchgate.netcas.cz. The development of potent steroid sulfatase inhibitors, initially driven by their potential in treating hormone-dependent cancers, has further fueled interest and research into the regulation and physiological relevance of steroid sulfation oup.comnih.gov.
Androsterone (B159326) Sulfate's Position within the Steroid Metabolome
Androsterone sulfate occupies a critical niche within the steroid metabolome, acting as both a marker of androgen activity and a participant in neurosteroid signaling. Its presence in various biological fluids and tissues highlights its systemic importance.
This compound is a significant metabolite within the androgen pathway, derived from the reduction of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) ontosight.aiontosight.aiwikipedia.org. Androsterone itself is a weak androgen compared to testosterone, but it plays a role in masculinization and is a key intermediate in androgen metabolism wikipedia.orgontosight.ai. The sulfation of androsterone to this compound is a metabolic step that influences its biological activity and clearance ontosight.aiontosight.ai.
Beyond its androgenic roles, this compound is recognized as a neurosteroid cas.czfrontiersin.orgontosight.ainih.govjneuropsychiatry.org. Neurosteroids are synthesized within the brain or derived from peripheral precursors and can modulate neuronal excitability, synaptic plasticity, and neurotransmitter receptor function cas.czfrontiersin.orgontosight.ai. Specifically, sulfated steroids like this compound can negatively modulate gamma-aminobutyric acid type A (GABAA) receptors, a mechanism that influences anxiety, stress, and sleep frontiersin.orgjneuropsychiatry.orgfrontiersin.org. This dual classification as both an androgen metabolite and a neurosteroid underscores its broad physiological impact.
The sulfation of androsterone to this compound is a crucial metabolic modification that confers several significant advantages. The addition of a polar sulfate group dramatically increases the compound's water solubility, thereby facilitating its transport in the circulation and aiding its excretion wikipedia.orgnih.govcas.czfrontiersin.orgoup.comnih.govontosight.aihmdb.cacymitquimica.comrsc.org. Consequently, sulfated steroids like this compound often exhibit longer half-lives than their unconjugated counterparts, allowing them to persist in the bloodstream and act as circulating reservoirs for active hormones nih.govfrontiersin.orgnih.govoup.comrsc.org.
These sulfated metabolites are taken up by target cells via specific transporters, such as organic anion-transporting polypeptides (OATPs), and can then be hydrolyzed by the enzyme steroid sulfatase (STS) to release the unconjugated, biologically active steroid nih.govcas.czfrontiersin.orgnih.govnih.govresearchgate.netcas.czresearchgate.net. This reversible sulfation-desulfation cycle is critical for regulating the availability and action of steroid hormones in various tissues nih.govcas.czfrontiersin.orgnih.govoup.comresearchgate.netcas.cz. Furthermore, sulfated steroids can exert their own distinct biological activities, independent of their unconjugated forms cas.czrsc.org.
This compound is found in various tissues, including the adrenal cortex, liver, and placenta nih.gov. It is considered one of the most abundant 5-alpha-reduced androgen metabolites in serum hmdb.canih.gov and is a major urinary metabolite of androgens wikipedia.org. Its levels are influenced by factors such as androgen deprivation therapy (ADT) for prostate cancer frontiersin.orgnih.gov and are relevant in the context of endocrine disorders like polycystic ovary syndrome (PCOS) ontosight.aiontosight.ainih.govglowm.com.
Data Tables
Table 1: Tissue Distribution of this compound
This table outlines the various human tissues where this compound has been reported to be present, indicating its systemic distribution nih.gov.
| Tissue Location |
| Adipose Tissue |
| Adrenal Cortex |
| Adrenal Gland |
| Adrenal Medulla |
| Epidermis |
| Kidney |
| Liver |
| Ovary |
| Placenta |
| Skeletal Muscle |
| Testis |
Table 2: Comparative Serum Concentrations of this compound in Women
Research has provided specific serum concentration data for this compound (Andros-S) in different groups of women, offering insights into its physiological relevance and potential as a biomarker nih.gov.
| Group | Mean Serum Andros-S (μmol/L) | Standard Error (± SEM) |
| Hirsute Women | 3.0 | 0.4 |
| Normal Women | 3.0 | 0.5 |
| Obese Women | 1.7 | 0.3 |
Compound List
this compound
Androsterone
Testosterone
Dihydrotestosterone (DHT)
Dehydroepiandrosterone (DHEA)
Dehydroepithis compound (DHEAS)
Estrone sulfate (E1S)
Estradiol (B170435) sulfate (E2S)
Androstenediol
Etiocholanolone
Androstanediol
Pregnenolone sulfate
Allopregnanolone
Tetrahydrodeoxycorticosterone (THDOC)
Cholesterol sulfate
Structure
2D Structure
3D Structure
Properties
CAS No. |
2479-86-9 |
|---|---|
Molecular Formula |
C19H30O5S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H30O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h12-16H,3-11H2,1-2H3,(H,21,22,23)/t12-,13+,14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
ZMITXKRGXGRMKS-HLUDHZFRSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)O |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)OS(=O)(=O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)O |
Other CAS No. |
2479-86-9 |
physical_description |
Solid |
Synonyms |
androsterone sulfate androsterone sulfate, (3alpha,5beta)-isomer androsterone sulfate, (3beta,5alpha)-isomer androsterone sulfate, (3beta,5beta)-isomer androsterone sulfate, sodium salt androsterone sulfate, sodium salt, (3alpha,5beta)-isomer androsterone sulfate, sodium salt, (3beta,5alpha)-isomer epiandrosterone sulfate |
Origin of Product |
United States |
Biosynthesis and Precursor Pathways of Androsterone Sulfate
Precursors to Androsterone (B159326)
Androsterone itself is a metabolite derived from the breakdown of more potent androgens, primarily testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) wikipedia.orgrupahealth.comwikipedia.orgebi.ac.uk. Its formation occurs through various metabolic pathways within the body.
Androsterone is a downstream product in the metabolism of major androgens. The primary pathways leading to its formation include:
Metabolism of Testosterone and Dihydrotestosterone (DHT): Androsterone is a direct metabolite of testosterone and DHT wikipedia.orgrupahealth.comwikipedia.orgebi.ac.uk. Testosterone can be converted to 5α-dihydrotestosterone (DHT), which is then further metabolized to androsterone wikipedia.org.
From Androstenedione (B190577): Androstenedione, another androgen, can be converted into androsterone through the action of 5α-reductase followed by 3α-hydroxysteroid dehydrogenase wikipedia.orgnih.gov.
The "Backdoor Pathway": This alternative pathway for androgen biosynthesis bypasses testosterone as an intermediate. In this route, precursors like 17α-hydroxyprogesterone can be sequentially reduced and then acted upon by a 17,20 lyase to produce androsterone wikipedia.orgnih.govnih.gove-apem.orge-apem.org. Progesterone (B1679170) can also serve as a substrate in the backdoor pathway, leading to androsterone formation, particularly in fetal development wikipedia.org.
Androsterone itself is considered a weak androgen, contributing minor masculinizing effects, and serves as a metabolic intermediate in the broader androgenic cascade wikipedia.orgrupahealth.comwikipedia.orgebi.ac.uk. Dehydroepiandrosterone (B1670201) (DHEA), a key adrenal androgen and precursor to testosterone and estrogens, indirectly contributes to androsterone levels through its own metabolic conversion pathways rupahealth.comwikipedia.org.
Involvement of 5α-Reductase and 3α-Hydroxysteroid Dehydrogenase in Androsterone Synthesis
The synthesis of androsterone is closely linked to the action of 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD) wikipedia.orgoup.com. 5α-Reductase enzymes are crucial for converting testosterone into the more potent androgen, dihydrotestosterone (DHT) nih.govwikipedia.org. However, the pathway to androsterone can also involve the reduction of androstenedione to 5α-androstanedione by 5α-reductase. Subsequently, 3α-hydroxysteroid dehydrogenase catalyzes the reduction of 5α-androstanedione to androsterone wikipedia.orgoup.complos.org. This enzyme, 3α-HSD, is a multi-functional enzyme that also plays a role in the metabolism of other steroids, including the conversion of DHT to 5α-androstane-3α,17β-diol oup.combioscientifica.com. Studies have indicated that in certain tissues, such as the human temporal lobe, 3α-HSD type 2 is expressed and can subsequently convert the 5α-reductase metabolite androstanedione (B1670583) into androsterone oup.com.
Derivation from Dehydroepiandrosterone (DHEA) and Testosterone Pathways
Androsterone sulfate (B86663) is derived from both dehydroepiandrosterone (DHEA) and testosterone pathways wikipedia.orgwikipedia.orgtandfonline.comwikipedia.orgnih.govwikipedia.orgmdpi.com. DHEA, a major circulating steroid, is primarily produced by the adrenal glands nih.govwikipedia.orgfrontiersin.org. DHEA can be converted to androstenedione, which can then be reduced by 5α-reductase to 5α-androstanedione, and subsequently by 3α-HSD to androsterone wikipedia.org. The sulfation of DHEA by sulfotransferases, particularly SULT2A1, leads to the formation of DHEA sulfate (DHEAS), which is the most abundant circulating steroid sulfate hmdb.cawikipedia.orgwikipedia.orgfrontiersin.org. DHEAS serves as a circulating reservoir and can be desulfated back to DHEA by steroid sulfatase (STS) wikipedia.orgwikipedia.orgwikipedia.orgfrontiersin.org.
Testosterone, another key androgen, can also be a precursor to androsterone. Testosterone is converted to DHT by 5α-reductase wikipedia.orgnih.gov. Both testosterone and DHT can be metabolized to androsterone through various enzymatic steps, often involving 5α-reduction and subsequent hydroxysteroid dehydrogenase activities wikipedia.orgoup.com. The sulfation of androsterone, catalyzed by SULT2A1, then yields androsterone sulfate wikipedia.orghmdb.canih.gov.
Biosynthetic Flux and Tissue/Cellular Specificity (Non-Human and In Vitro Models)
Research utilizing non-human and in vitro models provides insights into the tissue and cellular specificity of androgen metabolism, including the pathways leading to this compound. Studies on cell lines and animal tissues highlight the expression and activity of key enzymes involved in steroidogenesis. For instance, the expression of 5α-reductase has been noted in various peripheral tissues, suggesting localized androgen synthesis nih.gov. In vitro studies on human brain tissue preparations have demonstrated the presence of 5α-reductase activity, which converts androstenedione to androstanedione, followed by conversion to androsterone via colocalized 3α-HSD activity oup.com.
The sulfation of steroids, including androsterone, is mediated by sulfotransferases (SULTs), with SULT2A1 being a primary enzyme in this process wikipedia.orgnih.govnih.gov. The expression patterns of SULT genes can vary across tissues, influencing the local production of steroid sulfates. For example, SULT2A1 expression is notably concentrated in the adrenal zona reticularis, indicating its role in adrenal DHEAS production nih.gov. While specific quantitative data on the flux rates of this compound synthesis in various non-human and in vitro models are complex to present in a single table without direct experimental comparisons, the observed activities of SULT2A1 in various cell systems and the presence of precursor-converting enzymes in different tissue preparations underscore the tissue-specific regulation of androgen metabolism and sulfation nih.govnih.govoup.commdpi.com.
Metabolism and Catabolism of Androsterone Sulfate
Enzymatic Desulfation of Androsterone (B159326) Sulfate (B86663)
The initial and rate-limiting step in the reactivation of androsterone sulfate is its hydrolysis back to the unconjugated steroid, androsterone. This process is catalyzed by a specific enzyme with widespread distribution and complex regulation.
Steroid sulfatase (STS), also known as steryl-sulfatase, is the key enzyme responsible for the hydrolysis of the sulfate ester bond from a wide range of steroid sulfates, including this compound. wikipedia.orgbioscientifica.com This desulfation reaction converts the biologically inert, water-soluble this compound back into its unconjugated, biologically active precursor form, androsterone. nih.govwikipedia.org STS is a membrane-bound, homodimeric protein located within the endoplasmic reticulum. wikipedia.orgoup.com It plays a pivotal role in regulating the local formation of active steroids in various tissues, thereby influencing androgen-dependent physiological and pathological processes. oup.comoup.com The enzyme catalyzes the hydrolysis of both alkyl steroid sulfates, like this compound, and aryl steroid sulfates, such as estrone (B1671321) sulfate. oup.combohrium.com This function is critical, as sulfated steroids like this compound can act as a large circulating reservoir for the regeneration of active hormones. nih.gov The catalytic activity of STS is dependent on a unique post-translational modification within its active site, where a specific cysteine residue is converted to Cα-formylglycine (FGly), a process essential for its enzymatic function. nih.govnih.gov
Steroid sulfatase activity is widely distributed throughout the human body, although the levels of expression can vary considerably between different tissues. oup.comoup.com It is considered to be virtually ubiquitous in small quantities. oup.com The placenta is recognized as the tissue with the highest concentration of STS activity. oup.comoup.comnih.gov Other tissues with significant STS activity include the liver, adrenal glands, ovaries, testes, endometrium, prostate, skin, and brain. oup.comoup.comnih.gov A comprehensive study in the rhesus monkey identified STS activity in all 25 tissues examined, highlighting its broad distribution. nih.gov At the cellular level, STS is primarily localized to the endoplasmic reticulum. bioscientifica.comwikipedia.org Immunohistochemical studies have detected the STS protein in various cell types, including placental syncytiotrophoblasts and breast carcinoma cells. oup.com
| Tissue | Relative STS Activity Level | Reference |
|---|---|---|
| Placenta | Very High | oup.comoup.comnih.gov |
| Liver | Appreciable | oup.comoup.com |
| Adrenal Glands | Present | oup.comnih.gov |
| Ovary | Appreciable | oup.comoup.com |
| Testis | Present | oup.comnih.gov |
| Prostate | Present | oup.comnih.gov |
| Skin | Present | oup.comoup.com |
| Brain | Present | oup.com |
| Endometrium | Appreciable | oup.comoup.com |
The regulation of steroid sulfatase expression and activity is a multifaceted process that is not yet fully elucidated. oup.com Several factors, including cytokines and steroids, have been shown to modulate its function. For instance, the inflammatory cytokines tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) can up-regulate STS activity, potentially through post-translational modifications rather than direct gene transcription. oup.comnih.gov In certain hormone-dependent cancer cells, estradiol (B170435) has been suggested to increase STS transcription via estrogen receptor activation. nih.gov
A critical regulatory mechanism is the post-translational modification of the enzyme itself. The conversion of a key cysteine residue to formylglycine (FGly) in the enzyme's active site is absolutely required for its catalytic function. nih.govnih.gov This conversion is carried out by the FGly-generating enzyme (FGE), which is encoded by the SUMF1 gene. nih.govnih.gov Interestingly, FGE can be secreted from cells and taken up by neighboring cells, where it can increase their intracellular sulfatase activity, representing a paracrine mode of regulation. nih.gov In the context of chronic liver disease, studies have shown that the inflammatory transcription factor NF-κB can directly bind to the STS gene promoter and induce its expression. nih.govsigmaaldrich.com This creates a feedback loop where inflammation increases STS levels, leading to higher local concentrations of active steroids which may, in turn, modulate the inflammatory response. nih.gov
Further Metabolism of Androsterone and its Conjugates
Following its regeneration from this compound via STS, androsterone undergoes further metabolic conversions, primarily through conjugation reactions that prepare it for final elimination.
Glucuronidation is a major pathway for the metabolism and inactivation of androsterone. cas.czwikipedia.org This process involves the covalent addition of a glucuronic acid moiety from the cofactor uridine-5´-diphosphoglucuronic acid (UDPGA) to the hydroxyl group of the steroid. cas.cz This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). cas.czaacrjournals.org In humans, androgen glucuronidation is primarily carried out by the UGT2B subfamily, specifically isoforms UGT2B15 and UGT2B17, which are prominent in steroid target tissues like the prostate, and UGT2B7. cas.czaacrjournals.orgoup.comnih.gov The resulting metabolite, androsterone glucuronide, is a highly water-soluble and biologically inactive compound. cas.czaacrjournals.org This conjugation step is a key mechanism for controlling the levels of active, unconjugated androgens and is generally considered an irreversible inactivation step. cas.cz The liver is the primary site of glucuronidation, although this process also occurs in other tissues such as the kidney, skin, and prostate. cas.cz
| Enzyme | Primary Substrate(s) | Key Tissue(s) of Expression | Reference |
|---|---|---|---|
| UGT2B15 | Androsterone, Dihydrotestosterone (B1667394), Androstanediol | Prostate, Liver | aacrjournals.orgoup.com |
| UGT2B17 | Androsterone, Dihydrotestosterone, Androstanediol | Prostate, Liver | aacrjournals.orgoup.com |
| UGT2B7 | Androsterone, Androstanediol | Liver | cas.cznih.gov |
The ultimate fate of this compound and its downstream metabolites is excretion from the body. The conjugation reactions of sulfation and glucuronidation are crucial for this process, as they significantly increase the water solubility of the steroid molecules, which is a prerequisite for efficient renal clearance. nih.govyoutube.com this compound itself is recognized as one of the major androgen metabolites found in urine. wikipedia.orghmdb.ca Similarly, androsterone glucuronide, formed after the desulfation and subsequent glucuronidation of androsterone, is also a principal excretory product. cas.cz These polar, conjugated steroids are transported in the circulation to the kidneys, where they are filtered from the blood and eliminated in the urine. nih.gov While urinary excretion is the predominant route, a smaller fraction of these metabolites may also be cleared from the body via bile and subsequent fecal excretion. nih.govnih.gov
Interconversion with Other Steroid Conjugates
This compound is a key node in the complex metabolic network of androgens, undergoing interconversion with other significant steroid conjugates. These transformations, primarily occurring at the C-3 and C-17 positions of the steroid molecule, are crucial for regulating the pool of active and inactive androgens. The main conjugate forms involved in these pathways are sulfates and glucuronides, formed by the action of sulfotransferases and glucuronosyltransferases, respectively. wikipedia.org
A significant metabolic relationship exists between this compound and dehydroepiandrosterone (B1670201) sulfate (DHEA-S). Research has demonstrated a strong positive correlation between the serum concentrations of this compound and DHEA-S. nih.gov While DHEA-S is a precursor to androsterone, the conversion pathways are intricate. It is generally accepted that sulfated steroids like DHEA-S can be converted back to their unconjugated, active forms (like DHEA) by the enzyme steroid sulfatase. wikipedia.orgbioscientifica.com This desulfated steroid can then be metabolized to other androgens. nih.gov However, some research challenges the concept of free interconversion, particularly the hepatic conversion of DHEA-S back to DHEA, suggesting that DHEA-S may not simply be a circulating storage pool for DHEA. nih.govexcelmale.com Despite this, the strong correlation in their circulating levels points to a closely linked metabolic origin, with this compound being a major 5-alpha-reduced metabolite downstream from DHEA-S. nih.gov
This compound can also be directly converted into another conjugated form, androsterone glucuronide. smolecule.com This process of glucuronidation facilitates the excretion of the steroid. smolecule.com Androsterone glucuronide is considered a significant marker of peripheral androgen metabolism. nih.gov The enzymes responsible for this conversion are UDP-glucuronosyltransferases, specifically UGT2B15 and UGT2B17, which conjugate androsterone to glucuronic acid. wikipedia.org
Studies comparing different androgen conjugates have provided insights into their relative abundance and significance. In one study, the serum concentration of this compound was found to be approximately 10-fold greater than that of androsterone glucuronide. nih.gov Research involving women with polycystic ovarian syndrome (PCOS) has highlighted the differential levels of various C19 sulfate and glucuronide conjugates in hirsute versus nonhirsute individuals. In these studies, serum levels of this compound, androsterone glucuronide, 3α-diol sulfate, and 3α-diol glucuronide were all found to be useful in differentiating between the two groups, suggesting their roles as markers of peripheral androgen action. nih.gov
The following table summarizes findings from a study comparing serum levels of androgen conjugates in hirsute and nonhirsute women with PCOS, illustrating the relative differences in these interconverted steroid metabolites.
| Androgen Conjugate | Hirsute PCOS (ng/mL, mean +/- SEM) | Nonhirsute PCOS (ng/mL, mean +/- SEM) | Percentage Increase in Hirsute Group |
|---|---|---|---|
| Androsterone glucuronide | 100.3 +/- 28.0 | 42.9 +/- 4.0 | 134% |
| 3α-diol sulfate | 59% increase noted | N/A | 59% |
| This compound | 38% increase noted | N/A | 38% |
| 3α-diol glucuronide | 32% increase noted | N/A | 32% |
Data derived from a study on hirsute and nonhirsute patients with polycystic ovarian syndrome. nih.gov The table highlights that among the measured conjugates, androsterone glucuronide showed the most significant increase in the hirsute group.
Physiological Roles and Biochemical Mechanisms of Androsterone Sulfate
Neurosteroid Function and Modulation of Neurotransmission
Neurosteroids are steroids synthesized within the central nervous system that can rapidly modulate neuronal activity. biorxiv.org Androsterone (B159326) sulfate (B86663) is recognized for its activity as a neurosteroid, influencing brain function through various mechanisms. smolecule.com
Androsterone sulfate acts as a modulator of gamma-aminobutyric acid type A (GABA A ) receptors, which are the primary mediators of inhibitory neurotransmission in the brain. smolecule.comfrontiersin.orgmdpi.com Unlike direct agonists or antagonists that bind to the main neurotransmitter site, this compound functions as an allosteric modulator, binding to a distinct site on the receptor to influence its activity. nih.gov
Specifically, sulfated steroids like this compound are generally considered negative allosteric modulators of GABA A receptors. frontiersin.orgnih.gov This means they can reduce the receptor's response to GABA, thereby decreasing inhibitory signaling. This action is in contrast to its precursor, androsterone, which is a positive allosteric modulator that enhances GABA A receptor function. scielo.brebi.ac.ukebi.ac.uk This modulation of GABA A receptors by this compound is believed to contribute to its potential effects on neuronal excitability. smolecule.com
| Compound | Modulatory Effect on GABA A Receptor | Resulting Effect on Neurotransmission |
|---|---|---|
| Androsterone | Positive Allosteric Modulator | Enhances inhibitory signaling |
| This compound | Negative Allosteric Modulator | Decreases inhibitory signaling |
The influence of this compound extends beyond the GABAergic system to other critical neurotransmitter pathways, including the serotonergic system. Research indicates that dehydroepiandrosterone (B1670201) (DHEA) and its metabolites, including androsterone, can affect the firing rate of serotonin (B10506) (5-HT) neurons by modulating GABA A receptors. ebi.ac.uk Studies in rats have shown that while DHEA and its sulfated form (DHEAS) negatively modulate GABA A receptor-mediated regulation of 5-HT neuronal firing, androsterone acts as a positive modulator. ebi.ac.ukfrontiersin.org Furthermore, administration of DHEAS in rats has been observed to decrease serotonin concentrations in the striatum. nih.govnih.gov These findings suggest a complex interplay where this compound and related neurosteroids can influence mood and behavior through their interactions with the serotonin system. frontiersin.org
Neurosteroids exert their effects at various cellular and subcellular locations within the brain. They are produced by both neurons and glial cells. biorxiv.org The enzymes required for their synthesis are found in the mitochondria of these cells. researchgate.net The actions of neurosteroids like this compound are often rapid and occur at the neuronal membrane, where they interact with ligand-gated ion channels such as the GABA A receptor. mdpi.comnih.gov The specific effects of a neurosteroid can vary depending on the brain region and the subunit composition of the receptors present in that area. nih.govnih.gov For instance, the sensitivity of GABA A receptors to neurosteroids is influenced by their subunit makeup, which can differ between synaptic and extrasynaptic locations. mdpi.comnih.gov
Role in Endocrine Signaling and Steroid Hormone Homeostasis
Beyond its direct effects in the brain, this compound plays a vital role in the broader landscape of endocrine signaling and the maintenance of steroid hormone balance.
This compound is a metabolite of dehydroepiandrosterone (DHEA) and is formed by the action of sulfotransferase enzymes. wikipedia.orgsmolecule.com While its androgenic activity is considered weak compared to testosterone (B1683101), it is not merely an inactive waste product. ontosight.ai Its sulfated nature significantly alters its solubility and biological activity. smolecule.com The sulfation process is a key regulatory step in steroid metabolism, influencing the compound's clearance and its ability to interact with various biological targets. researchgate.netontosight.ai Although hormonally inert in the sense that it does not bind to steroid hormone receptors, this compound possesses its own distinct biological activities, particularly as a neurosteroid. wikipedia.org
One of the most critical functions of sulfated steroids, including this compound, is to serve as a circulating reservoir for more potent, active steroid hormones. wikipedia.orgresearchgate.netontosight.ai The sulfate group can be removed by an enzyme called steroid sulfatase, which is present in various tissues. researchgate.netmdpi.com This desulfation process converts this compound back into androsterone, which can then be further metabolized to other active androgens. ebi.ac.ukontosight.ai This mechanism allows for the storage and transport of steroid precursors in the bloodstream in a more water-soluble and less active form, with subsequent conversion to active hormones in peripheral tissues as needed. researchgate.netfrontiersin.org For example, dehydroepithis compound (DHEAS), a related and abundant steroid sulfate, acts as a large reservoir for the synthesis of potent androgens and estrogens in various tissues. frontiersin.org This reservoir function provides a means for rapid hormonal regulation, ensuring a ready supply of active steroids to meet physiological demands. researchgate.net
| Compound Name |
|---|
| Androsterone |
| This compound |
| Dehydroepiandrosterone (DHEA) |
| Dehydroepithis compound (DHEAS) |
| Epiandrosterone (B191177) |
| Estradiol (B170435) |
| Estrone (B1671321) |
| Etiocholanolone |
| Pregnenolone (B344588) sulfate |
| Testosterone |
Modulation of Intracrine Steroid Metabolism
This compound is a key player in the intracrine system, where individual cells in peripheral tissues synthesize and metabolize steroid hormones locally. mdpi.comnih.gov This process allows for tissue-specific hormonal effects without significantly altering the circulating levels of potent androgens like testosterone and dihydrotestosterone (B1667394) (DHT). oup.com
The primary circulating precursor for this pathway is Dehydroepithis compound (DHEAS), the most abundant steroid hormone in humans. frontiersin.orgnih.gov Within target cells, DHEAS is desulfated by steroid sulfatase (STS) to DHEA. frontiersin.orgnih.gov This DHEA is then converted through a series of enzymatic steps into active androgens. Subsequently, these active androgens are metabolized into inactive forms, such as androsterone, which is then sulfated to form this compound or glucuronidated. nih.govoup.com
Research demonstrates that administering DHEA leads to a significant increase in its sulfated metabolites, including this compound, while the serum levels of testosterone and DHT remain largely unchanged, particularly in men. oup.com This indicates that the measurement of sulfated metabolites like this compound serves as a more accurate marker of the total androgen pool and the activity of intracrine androgen synthesis and metabolism than the measurement of the active androgens themselves. oup.comresearchgate.net
One study involving the administration of DHEA to men and women showed a marked increase in the circulating levels of DHT metabolites, including this compound. oup.com
Table 1: Percentage Increase in Serum this compound After DHEA Administration
| Gender | Percentage Increase in this compound |
|---|---|
| Men | 115% |
| Women | 150% |
Data sourced from a study on the effects of DHEA administration on serum steroid levels. oup.com
This process highlights that this compound is not merely a waste product but a quantifiable indicator of peripheral androgen metabolism. oup.com The conversion of active androgens to their sulfated and glucuronidated derivatives within the cell is a crucial inactivation step that prevents systemic hormonal effects and allows for excretion. nih.govnih.gov
Interactions with Cellular Signaling Pathways (In Vitro Studies)
In laboratory settings, this compound's precursor, DHEAS, has been shown to interact with various cellular signaling pathways, influencing fundamental processes like cell proliferation, differentiation, and calcium homeostasis.
Effects on Cell Proliferation and Differentiation in Cellular Models
Studies on cellular models suggest that sulfated steroids can modulate cell growth and specialization, though effects can be cell-type specific.
In studies using rat chromaffin pheochromocytoma (PC12) cells, DHEAS was found to inhibit nerve growth factor (NGF)-induced cell proliferation. researchgate.net The same study noted that DHEAS also inhibited neuronal differentiation in NGF-stimulated cells, evidenced by a reduction in neurite outgrowth and the expression of the neuronal marker SNAP-25. researchgate.net Concurrently, DHEAS promoted a shift toward a neuroendocrine phenotype by increasing the expression of chromogranin A and stimulating catecholamine release. researchgate.net
Table 2: Effects of DHEAS on PC12 Cellular Models
| Parameter | Treatment | Outcome | Percentage Change |
|---|---|---|---|
| Cell Proliferation | NGF-induced | Inhibition | 66% decrease |
| Neuronal Differentiation (SNAP-25) | NGF-stimulated | Inhibition | 22% decrease |
| Neurite Outgrowth | NGF-stimulated | Inhibition | 59% decrease |
| Neuroendocrine Marker (Chromogranin A) | Basal | Stimulation | 31% increase |
| Catecholamine Release | NGF-treated | Stimulation | 229% increase |
Data sourced from in vitro studies on PC12 cells. researchgate.net
Furthermore, in the context of muscle cells, DHEAS has been shown to play a role in skeletal muscle differentiation. researchgate.net It was observed to downregulate the expression of MuRF-1, a protein associated with muscle atrophy, while increasing the levels of myogenin and creatine (B1669601) kinase, which are established markers of muscle differentiation. researchgate.net
Conversely, some studies indicate a lack of effect in other cell types. For instance, research on murine 3T3-L1 preadipocytes found that while DHEA suppressed proliferation and differentiation, its sulfated form, DHEAS, had no significant impact. frontiersin.org This lack of effect was attributed to potentially low expression levels of the necessary steroid sulfate uptake transporters in these cells. frontiersin.org
Modulation of Cellular Calcium Responsiveness
DHEAS has been shown to directly influence vascular tone by modulating cellular calcium homeostasis. ahajournals.org In isolated vascular smooth muscle cells, DHEAS reversibly inhibited the rise in cytosolic free calcium induced by potassium chloride (KCl), a depolarizing stimulus. ahajournals.org This suggests a direct action on the mechanisms that regulate calcium entry or release within the cell.
This modulatory effect was also observed in precontracted rat tail artery strips, where DHEAS induced vasorelaxation in response to various constricting agents. ahajournals.org These findings suggest that sulfated steroids may act as a physiological buffer, protecting the vasculature from excessive vasoconstrictor stimuli by modulating intracellular calcium metabolism. ahajournals.org
Table 3: Inhibition of KCl-Induced Calcium Elevation by DHEAS in Vascular Smooth Muscle Cells
| DHEAS Concentration | Inhibition of Control Response |
|---|---|
| 5 x 10⁻⁷ mol/L | 30.2% |
| 5 x 10⁻⁶ mol/L | 56.2% |
Data reflects the percentage reduction from the control response (100%) to KCl-induced calcium elevation. ahajournals.org
The mechanism for this is thought to be non-genomic, meaning it does not involve the classical pathway of steroid hormones binding to nuclear receptors to alter gene transcription. ahajournals.orgresearchgate.net Instead, it points towards a more rapid, membrane-level interaction that affects ion channels or other signaling components. cas.cznih.gov
Potential Roles in Non-Human Physiological Systems (e.g., Reproductive Biology in Animal Models)
In various animal models, DHEAS, the precursor to this compound, has been studied for its roles in physiology, particularly in reproduction and aging. researchgate.netnih.gov The synthesis and physiological importance of these steroids can vary significantly between species. unipd.it
In several non-human primate species, including rhesus monkeys and gorillas, circulating levels of DHEAS have been shown to decline with age, similar to the pattern observed in humans. researchgate.netresearchgate.net This has led to the suggestion that DHEAS may be a biomarker of aging in these animals. researchgate.net
DHEAS levels have also been linked to reproductive status and seasonality in some species. For example, studies in male squirrel monkeys and red squirrels found that DHEA(S) levels were elevated during their respective breeding seasons, suggesting a role in reproductive function. nih.gov In some cases, such as with male killer whales, the gonads appear to be a more significant source of DHEA than the adrenals, highlighting species-specific differences in steroidogenesis. nih.gov
Furthermore, androgens like DHEA are used experimentally to induce phenotypes that resemble polycystic ovary syndrome (PCOS) in rodent models. meddocsonline.org Exposing female rats to DHEA can lead to the development of PCOS-like reproductive and metabolic traits, making it a valuable tool for studying the pathophysiology of the condition. meddocsonline.org In domestic animals like pigs, the testes are a primary site of DHEA sulfonation, and DHEA itself has been shown to influence reproductive processes, with plasma concentrations fluctuating with the estrous cycle in species like the bitch. unipd.it
These studies in animal models underscore the diverse physiological roles of DHEAS across different species, particularly in the realms of aging and reproductive biology. nih.govoup.com
Regulation of Androsterone Sulfate Levels and Enzymatic Activity
Hormonal Regulation of Sulfotransferases and Sulfatases
Steroid sulfotransferases (SULTs) catalyze the addition of a sulfate (B86663) group to steroids, generally rendering them inactive and increasing their water solubility for transport and excretion. Conversely, steroid sulfatase (STS) hydrolyzes these sulfate esters, regenerating the active, unconjugated steroid nih.govfrontiersin.orgresearchgate.netwikipedia.org. Androsterone (B159326) itself can be sulfated by enzymes like SULT2A1, forming androsterone sulfate wikipedia.orgportlandpress.comnih.govfrontiersin.org.
Sulfotransferases (SULTs): Several SULT isoforms are involved in steroid metabolism. SULT2A1 is particularly noted for its high affinity for dehydroepiandrosterone (B1670201) (DHEA) and other steroids, including androsterone wikipedia.orgportlandpress.comnih.govfrontiersin.org. SULT2B1 isoforms also contribute to steroid sulfation, with SULT2B1b sulfating cholesterol and SULT2B1a sulfating pregnenolone (B344588) and DHEA wikipedia.orgfrontiersin.org. Hormonal regulation has been observed for some SULTs; for instance, progesterone (B1679170) influences the cyclical expression of estrogen sulfotransferase (SULT1E1) in the menstrual cycle oup.com. Estrogens can also modulate SULT gene expression portlandpress.com. Furthermore, thyroid-stimulating hormone (TSH) has been shown to suppress the expression and activity of SULT1A1 in thyroid cells jst.go.jp.
Steroid Sulfatase (STS): STS is a key enzyme responsible for the desulfation of various steroid sulfates, including dehydroepithis compound (DHEA-S) and estrone (B1671321) sulfate (E1-S), thereby releasing active androgens and estrogens nih.govresearchgate.netmdpi.comaacrjournals.org. While direct hormonal regulation of STS specifically for this compound is not extensively detailed, general mechanisms suggest hormonal influence. Estrogens, particularly estradiol (B170435), can increase STS activity, potentially mediated by G-protein-coupled estrogen receptors (GPER) bioscientifica.com. Estradiol may also upregulate STS transcription through estrogen receptor (ER) binding to promoter regions nih.gov. Inflammation, mediated by TNFα through NF-κB signaling, has also been shown to increase local STS activity bioscientifica.com.
Transcriptional and Post-Transcriptional Regulation of Key Enzymes
The expression and activity of SULTs and STS are subject to complex transcriptional and post-transcriptional control mechanisms.
SULTs: Transcriptional regulation of SULT genes can be influenced by various factors. For example, the expression of SULT1E1 is under hormonal control oup.com. Additionally, xenobiotics can induce the expression of certain SULTs, such as SULT2A1, by interacting with nuclear receptors like FXR, CAR, PXR, and ER-alpha researchgate.net. Post-transcriptionally, nitrative stress can lead to the inhibition of SULT1E1 activity through tyrosine nitration tandfonline.com. Similarly, nitric oxide (NO) donors have been shown to downregulate SULT2A1 expression via the activation of the MAPK pathway tandfonline.com. TSH also suppresses SULT1A1 expression through the TSH/TSHR/cAMP pathway jst.go.jp.
STS: STS expression is often elevated in cancerous tissues compared to normal tissues, indicating a role for regulatory mechanisms in disease states nih.gov. While specific transcriptional targets for this compound metabolism are not detailed, estradiol has been shown to upregulate STS transcription in breast cancer cells by interacting with ER and activating estrogen response elements in the STS promoter nih.gov. Newer structural insights suggest that product inhibition might also serve as a regulatory mechanism for STS enzymatic activity bham.ac.uk.
Genetic Modulators Affecting this compound Metabolism
Genetic variations, such as single nucleotide polymorphisms (SNPs) and copy number variations (CNVs), significantly contribute to inter-individual differences in SULT and STS activity, thereby influencing steroid sulfate metabolism.
SULTs: Numerous polymorphisms have been identified in SULT genes, impacting their functional activity frontiersin.orgresearchgate.netresearchgate.netnih.gov. For instance, SULT1A1 exhibits significant polymorphic variants (e.g., *1, *2, 3), with SULT1A12 associated with reduced catalytic activity researchgate.net. Copy number variations (CNVs) in the SULT2A1 gene have been linked to variations in urinary excretion rates of steroid sulfates, including this compound. Individuals with multiple copies of the SULT2A1 gene tend to excrete higher levels of this compound frontiersin.org. Genetic variations in SULT2B1 have also been associated with altered enzyme activity and various pathological conditions frontiersin.org. In the context of polycystic ovary syndrome (PCOS), a specific SNP (rs182420) in the SULT2A1 gene has been associated with elevated dehydroepithis compound (DHEAS) levels, suggesting a role for SULT2A1 in the heritable component of androgen excess in PCOS oup.com. Polymorphisms in SULT1E1 have also shown correlations with survival rates in estrogen-dependent cancers researchgate.net.
STS: While genetic variations in STS have been studied, their direct impact on this compound levels has not been as clearly defined as for SULTs oup.com. The STS gene is generally conserved across vertebrates bham.ac.uk.
Environmental and Nutritional Influences on Metabolism (Mechanistic Studies)
Exposure to certain environmental chemicals and dietary components can modulate the activity of SULT and STS enzymes, thereby affecting steroid sulfate metabolism.
SULTs: Endocrine-disrupting chemicals (EDCs) and other environmental compounds can act as both substrates and inhibitors of SULTs, influencing steroid hormone metabolism researchgate.net. Phthalates, commonly used as plasticizers, and other compounds like alkylphenols and bisphenols, have been identified as inhibitors of SULT2A1, an enzyme involved in the sulfation of DHEA and androsterone nih.govresearchgate.net. Flavonoids and isoflavonoids found in fruits and vegetables are potent inhibitors of various SULT isoforms, including SULT1A1, SULT1E1, and SULT2A1, often acting at submicromolar concentrations nih.govresearchgate.netmdpi.com. For example, luteolin, genistein, and daidzein (B1669772) inhibit SULT1A1, while tricin (B192558) competitively inhibits SULT1E1 nih.gov. Ethanol has also been shown to induce SULT1A1 and SULT1E1 in cultured cells tandfonline.com.
STS: While direct environmental influences on STS activity concerning this compound are less documented in the provided literature, general mechanisms of steroid hormone regulation by STS are established. For instance, inflammatory mediators can increase local STS activity bioscientifica.com.
Table 1: Key Sulfotransferases (SULTs) and Steroid Sulfatase (STS) Involved in this compound Metabolism
| Enzyme | Primary Role in Steroid Metabolism | Key Substrates (including relevant to this compound) | Relevant SULT Isoforms |
| SULT2A1 | Sulfation of androgens and other steroids | DHEA, Androsterone, Pregnenolone, Cholesterol | SULT2A1 |
| SULT2B1 | Sulfation of steroids and oxysterols | Pregnenolone, Cholesterol, DHEA | SULT2B1a, SULT2B1b |
| STS | Desulfation of steroid sulfates | DHEA-S, Estrone-S, Pregnenolone-S, Cholesterol-S, Androsterone-S (inferred) | N/A |
Note: SULT2A1 is particularly relevant for the sulfation of androsterone to this compound, and its regulation is therefore critical for controlling the levels of this compound.
Table 2: Factors Regulating SULT and STS Activity
| Enzyme | Type of Regulation | Specific Regulator(s) | Mechanism/Notes |
| SULTs (General) | Hormonal | Progesterone | Cyclical expression of SULT1E1 oup.com |
| Hormonal | Estrogens | Influence SULT expression portlandpress.com | |
| Hormonal | TSH | Suppresses SULT1A1 expression/activity jst.go.jp | |
| Xenobiotic/Chemical | Xenobiotics (e.g., via nuclear receptors) | Induction of SULT2A1 expression (FXR, CAR, PXR, ER-alpha) researchgate.net | |
| Xenobiotic/Chemical | Ethanol | Induces SULT1A1 and SULT1E1 tandfonline.com | |
| Environmental | Nitrative stress | Inhibits SULT1E1 activity via tyrosine nitration tandfonline.com | |
| Nutritional/Dietary | Flavonoids (e.g., luteolin, genistein, daidzein, tricin) | Potent inhibitors of SULT1A1, SULT1E1, SULT2A1 nih.govresearchgate.netmdpi.com | |
| Nutritional/Dietary | Phthalates | Inhibitors of SULT1E1, SULT2A1 nih.govresearchgate.net | |
| Genetic | Polymorphisms (SNPs, CNVs) | Altered enzyme activity, e.g., SULT1A1*2 reduced activity researchgate.net, SULT2A1 CNV affects DHEAS/Androsterone-S levels frontiersin.org, SULT2A1 variants linked to DHEAS levels in PCOS oup.com | |
| STS | Hormonal | Estrogens (e.g., estradiol) | Increases STS activity (possibly via GPER) bioscientifica.com; May up-regulate transcription via ER nih.gov |
| Inflammatory | TNFα (via NF-κB) | Increases local STS activity bioscientifica.com | |
| Genetic | Polymorphisms | Less clear direct impact on STS activity related to this compound oup.com | |
| Other | Product inhibition | Hypothesized regulatory mechanism bham.ac.uk |
Compound List:
this compound
Androsterone
Dehydroepiandrosterone (DHEA)
Dehydroepithis compound (DHEA-S)
Estrone
Estrone sulfate (E1-S)
Estradiol
Pregnenolone
Pregnenolone sulfate
Cholesterol
Cholesterol sulfate
Androstenediol
Analytical Methodologies for Androsterone Sulfate Quantification and Characterization in Research
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) has become an indispensable tool for the quantification and characterization of androsterone (B159326) sulfate (B86663) in various biological matrices. Its high sensitivity and specificity allow for the accurate measurement of this and other steroid sulfates, overcoming the limitations of traditional immunoassays which can be prone to cross-reactivity. tandfonline.comresearchgate.netnih.gov The coupling of mass spectrometry with chromatographic techniques such as liquid chromatography (LC) and gas chromatography (GC) provides robust analytical platforms for steroid profiling in research.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UHPLC-HRMS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of conjugated steroids like androsterone sulfate. tandfonline.com This method allows for the direct measurement of the intact sulfate conjugate without the need for chemical or enzymatic hydrolysis, simplifying sample preparation. nih.gov Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers enhanced chromatographic resolution and mass accuracy, further improving the specificity and sensitivity of the analysis. researchgate.netnih.gov
In a typical LC-MS/MS workflow, the sample undergoes extraction and purification, followed by chromatographic separation and detection by the mass spectrometer. waters.comwaters.com Electrospray ionization (ESI) is a commonly employed ionization technique for steroid sulfates, typically operating in the negative ion mode, which is well-suited for the negatively charged sulfate group. medrxiv.org Quantification is often achieved using the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. tandfonline.comwaters.comwaters.com
The table below summarizes key parameters from a representative LC-MS/MS method for the analysis of this compound and other related steroids.
| Parameter | Description |
| Instrumentation | Agilent 1260 LC system coupled to an Agilent 6460 triple quadrupole mass spectrometer with a JetStream™ electrospray interface. tandfonline.com |
| Chromatographic Separation | Poroshell 120 EC-C18 column (3 x 50mm, 2.7µm) with a 3mm guard column, thermostated at 40°C. tandfonline.com |
| Sample Preparation | Automated protein precipitation using a pipetting robot. tandfonline.com |
| Injection Volume | 20µL. tandfonline.com |
| Ionization Mode | Electrospray Ionization (ESI). |
| Detection Mode | Multiple Reaction Monitoring (MRM). tandfonline.com |
UHPLC-HRMS methods have also been successfully developed for the simultaneous determination of a panel of endogenous anabolic androgenic steroids, including their sulfate and glucuronide conjugates. researchgate.net These methods utilize the high resolving power of HRMS to differentiate between closely related steroid isomers and to identify unknown metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another well-established technique for steroid analysis. nih.govresearchgate.net However, due to the non-volatile nature of steroid sulfates, a deconjugation step to cleave the sulfate group and a subsequent derivatization step to increase volatility are mandatory prior to GC-MS analysis. nih.govnih.gov This adds complexity to the sample preparation process compared to LC-MS/MS. tandfonline.com
The deconjugation can be achieved through enzymatic hydrolysis using sulfatases or through chemical methods like solvolysis. nih.govnih.gov Following deconjugation, the resulting free steroid is derivatized, commonly through silylation to form trimethylsilyl (B98337) (TMS) ethers, which are more volatile and thermally stable. nih.govnih.gov
Despite the more extensive sample preparation, GC-MS offers excellent chromatographic separation and is a valuable tool in steroid research, particularly for structural elucidation and in anti-doping analysis. nih.govnih.gov
The following table outlines the typical steps involved in a GC-MS analysis of androsterone following deconjugation from its sulfate form.
| Step | Description |
| Deconjugation | Enzymatic or chemical cleavage of the sulfate group from this compound to yield free androsterone. nih.govnih.gov |
| Extraction | Liquid-liquid extraction or solid-phase extraction to isolate the free steroid. |
| Derivatization | Conversion of the hydroxyl group of androsterone to a more volatile derivative, such as a trimethylsilyl (TMS) ether. nih.govnih.gov |
| GC Separation | Separation of the derivatized androsterone from other sample components on a capillary GC column. unb.br |
| MS Detection | Ionization (typically electron ionization) and mass analysis of the derivatized androsterone. unb.br |
Energy-Resolved Fragmentation for Structural Elucidation
Energy-resolved collision-induced dissociation (CID) is an advanced mass spectrometry technique used in conjunction with UHPLC-HRMS/MS for the structural elucidation of steroid isomers. nih.gov This method involves varying the collision energy to generate fragmentation patterns that can be used to distinguish between regio- and stereo-isomeric steroid sulfate compounds. nih.gov By analyzing the differences in fragmentation at various energy levels, it is possible to gain insights into the structure of the steroid, which is particularly useful for identifying new or unknown metabolites. nih.gov This MS-based approach can guide the synthesis of reference materials for unambiguous confirmation of a metabolite's identity. nih.gov
Sample Preparation Techniques for Biological Matrices in Research
The accurate quantification of this compound in biological matrices such as serum, plasma, and urine is highly dependent on the efficiency and cleanliness of the sample preparation process. researchgate.netresearchgate.net The primary goals of sample preparation are to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest. researchgate.net
Extraction and Purification Methods
Several extraction and purification techniques are employed for the analysis of this compound. The choice of method depends on the biological matrix, the analytical technique being used, and the desired level of purity.
Protein Precipitation: This is a simple and common first step for serum and plasma samples, where a solvent like acetonitrile (B52724) is added to precipitate proteins, which are then removed by centrifugation. researchgate.netnih.gov
Liquid-Liquid Extraction (LLE): LLE is used to separate the analyte from the sample matrix based on its differential solubility in two immiscible liquid phases. thermofisher.com
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for the purification and concentration of steroids from biological fluids. nih.govunitedchem.commdpi.com It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. unitedchem.com Different types of SPE cartridges are available, allowing for the selective extraction of various classes of steroids. waters.com
The table below provides an example of an SPE procedure for the extraction of steroids.
| Step | Procedure |
| Condition Column | 1 x 3 mL methanol (B129727), followed by 1 x 3 mL DI water. unitedchem.com |
| Load Sample | Load the pre-treated sample at a flow rate of 1 to 2 mL/min. unitedchem.com |
| Wash Column | 1 x 3 mL 60 mM HCl in DI water, followed by 1 x 3 mL 30% methanol in DI water. unitedchem.com |
| Dry Column | Dry the column for 10 minutes under full vacuum or pressure. unitedchem.com |
| Elute Analytes | 1 x 3 mL of 50:50 methanol:acetonitrile. unitedchem.com |
| Evaporate and Reconstitute | Evaporate the eluate to dryness and reconstitute in an appropriate solvent for analysis. unitedchem.com |
Derivatization Strategies
As previously mentioned, derivatization is a crucial step in the analysis of steroids by GC-MS to enhance their volatility and thermal stability. nih.govresearchgate.net For androsterone, the primary target for derivatization is the hydroxyl group.
Silylation: This is the most common derivatization method for steroids, involving the reaction of the hydroxyl group with a silylating agent, such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (TMS) ether. nih.govnih.gov
Methyloxime-Trimethylsilyl (MO-TMS) Derivatives: For keto-steroids, a two-step derivatization protocol can be employed to first form a methoxime at the keto group, followed by silylation of the hydroxyl group. This can prevent the formation of enol TMS ethers, which can complicate the analysis. nih.gov
Development of Advanced Profiling Approaches (e.g., Semi-targeted Metabolomics)
The quantification and characterization of this compound in biological matrices have been significantly enhanced by the development of advanced analytical profiling approaches. Moving beyond traditional single-analyte assays, these methods leverage sophisticated technologies like mass spectrometry to analyze a broad spectrum of steroids simultaneously. Among these, semi-targeted metabolomics has emerged as a powerful strategy, bridging the gap between the quantitative precision of targeted analysis and the exploratory scope of untargeted screening. arome-science.comthermofisher.comfuturelearn.com
Semi-targeted metabolomics workflows offer a dual-purpose analysis from a single sample injection. thermofisher.com The approach begins with the precise quantification of a predefined list of known metabolites, including this compound, using established methods like stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). futurelearn.comnih.gov Concurrently, the instrument captures high-resolution mass spectrometry data across a wide mass range, allowing for the retrospective identification and relative quantification of other, unexpected metabolites in the sample. thermofisher.com This integrated approach facilitates not only the accurate measurement of key biomarkers like this compound but also the discovery of novel compounds or metabolic pathway alterations that would be missed by purely targeted methods. futurelearn.comgrafiati.com
The development of these advanced profiling techniques is heavily reliant on hyphenated mass spectrometry platforms, most notably Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). researchgate.netnih.gov This technology provides the high sensitivity, specificity, and resolution required for complex steroid analysis. researchgate.netnih.gov The direct analysis of intact steroid sulfates is a key advantage of LC-MS/MS, circumventing the need for chemical or enzymatic hydrolysis steps that can introduce variability. researchgate.netnih.gov For sulfated steroids like this compound, detection is typically performed using electrospray ionization (ESI) in negative ion mode, which offers excellent sensitivity for the sulfate moiety. researchgate.netmedrxiv.org
Research in this area has led to the creation of comprehensive steroid profiling panels capable of measuring dozens of steroid hormones and their metabolites in a single run. metwarebio.comnih.gov These panels are foundational to a semi-targeted approach. For instance, a method can be optimized for the absolute quantification of 16 key steroids, including androsterone and dehydroepiandrosterone (B1670201) sulfate (DHEAS), while the high-resolution mass spectrometer simultaneously collects data on all other detectable ions. nih.gov This allows researchers to explore wider shifts in the steroid metabolome.
A novel workflow developed for profiling the steroid sulfate metabolome in urine utilized UHPLC-high resolution tandem mass spectrometry (HRMS/MS) with a data-dependent acquisition strategy. frontiersin.org Coupled with a specialized data processing pipeline using k-means clustering, this method could systematically identify sulfated metabolites based on their characteristic fragmentation patterns. frontiersin.organu.edu.au This semi-targeted steroidomic workflow successfully identified new biomarkers related to steroid administration, highlighting the discovery potential of the approach. anu.edu.au
The performance of these advanced methods is characterized by high sensitivity, with low limits of quantification (LLOQ), and excellent precision. researchgate.netnih.gov The data below, compiled from various research findings, illustrates the typical analytical performance of modern LC-MS/MS methods for quantifying this compound and related androgenic steroids.
| Analyte | Matrix | Method | Lower Limit of Quantification (LLOQ) | Inter-Assay Precision (% CV) | Reference |
|---|---|---|---|---|---|
| Androsterone | Serum | HPLC-MS/MS | 0.16 ng/mL | 5.2 - 14.8% | nih.gov |
| Dehydroepithis compound (DHEAS) | Serum | LC-MS/MS | 0.1 µmol/L (~36.8 ng/mL) | Not Reported | researchgate.net |
| Dehydroepithis compound (DHEAS) | Serum | UPLC-MS/MS | 0.14 µmol/L (~51.6 ng/mL) | ≤6.3% | waters.com |
| Dehydroepithis compound (DHEAS) | Serum | LC-MS/MS | 400 pg/mL | 5.9 - 9.8% | medrxiv.org |
| Androsterone glucuronide (ADT-G) | Serum | LC-MS/MS | 0.1 ng/mL | 6.6 - 11.2% | nih.gov |
| 19-Northis compound (19-NAS) | Urine | LC-MS/MS | 200 pg/mL | 14.3% | nih.gov |
Further illustrating the detailed characterization possible with these methods, the specific parameters for mass spectrometric detection are carefully optimized for each compound. Multiple Reaction Monitoring (MRM) is commonly used in triple quadrupole instruments to ensure specificity by monitoring a specific precursor-to-product ion transition.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Dehydroepithis compound (DHEAS) | 367.2 | 271.2 | Negative ESI | medrxiv.org |
| Testosterone (B1683101) | 289.2 | 97.1 | Positive ESI | medrxiv.org |
| Androstenedione (B190577) | 287.2 | 97.1 | Positive ESI | medrxiv.org |
| 17α-hydroxyprogesterone | 331.2 | 97.1 | Positive ESI | researchgate.net |
| Cortisol | 363.2 | 121.1 | Positive ESI | researchgate.net |
Research Models and Experimental Approaches for Androsterone Sulfate Studies
In Vitro Cellular Models
In vitro cellular models are indispensable tools for dissecting the molecular mechanisms underlying the synthesis, metabolism, and action of androsterone (B159326) sulfate (B86663). These models allow for controlled experimental conditions to study specific cellular processes in isolation.
Use of Adrenocortical Cell Lines (e.g., NCI-H295)
The human adrenocortical carcinoma cell line, NCI-H295, is a cornerstone for in vitro research on adrenal steroidogenesis, including the production of androsterone sulfate. thieme-connect.commdpi.comnih.gov Established from a primary adrenocortical carcinoma, this cell line is unique in its ability to produce a wide array of steroid hormones, mirroring the functions of the different zones of the adrenal cortex. nih.gov
The original NCI-H295 cell line has been described to secrete androgens and androgen sulfates, including dehydroepiandrosterone (B1670201) sulfate, epiandrosterone (B191177) sulfate, and this compound. thieme-connect.comthieme-connect.com Over time, several substrains of NCI-H295 have been developed, such as NCI-H295R, which grows as a monolayer. thieme-connect.comthieme-connect.com These substrains can exhibit different steroidogenic profiles and responses to hormonal stimulation. thieme-connect.com For instance, NCI-H295R cells have been shown to have a more androgen-dominated steroid metabolism compared to NCI-H295A cells, with differences in the activity of enzymes like 3β-hydroxysteroid dehydrogenase type 2 and 17,20 lyase. thieme-connect.com
Culture conditions, including the type of serum used and the passage number, can significantly impact the steroidogenic output of NCI-H295 cells. thieme-connect.comthieme-connect.com Studies have shown that steroid production can decrease in serum-free medium. thieme-connect.comthieme-connect.com The responsiveness to stimuli like angiotensin II and ACTH can also vary among different NCI-H295 substrains. mdpi.com
| Cell Line/Substrain | Key Characteristics Related to this compound Research | Reference |
|---|---|---|
| NCI-H295 (Parental) | Secretes androgens and androgen sulfates, including this compound. Pluripotent-like, expressing enzymes for steroidogenesis from all adrenal zones. | thieme-connect.comthieme-connect.com |
| NCI-H295R | Grows as a monolayer. Exhibits a more androgen-dominated steroid metabolism compared to other substrains. | thieme-connect.comthieme-connect.com |
| NCI-H295A | Shows different steroidogenic profile compared to NCI-H295R, with variations in key enzyme activities. | thieme-connect.com |
| HAC13/15 | Monoclonal sub-strains of NCI-H295R, responsive to Angiotensin II and show a modest ACTH response. | mdpi.com |
Primary Cell Cultures in Metabolic Studies
Primary cell cultures, which are established directly from tissues, offer a model system that more closely resembles the in vivo environment compared to immortalized cell lines. carnegiescience.edu In the context of this compound metabolism, primary cultures of hepatocytes, adrenocortical cells, and cells from other relevant tissues are utilized. carnegiescience.eduplos.org
These cultures retain specialized cellular functions for a period, making them valuable for studying tissue-specific metabolism and its regulation. carnegiescience.edu For example, primary pig hepatocytes have been used alongside the HepG2 cell line to investigate steroid metabolism, demonstrating species-dependent and concentration-dependent effects on gene expression. plos.org However, primary cultures have limitations, including their finite lifespan, the potential for rapid loss of specialized functions, and inherent variability between preparations. carnegiescience.edu
Gene Modulation Techniques (e.g., siRNA, CRISPR) in Cell Models
These techniques are instrumental in identifying and validating the roles of specific genes, such as those encoding for sulfotransferases (SULTs) and steroidogenic enzymes, in the anabolism and catabolism of this compound. genecards.org
| Technique | Mechanism | Application in this compound Research | Reference |
|---|---|---|---|
| RNA interference (siRNA) | Post-transcriptional gene silencing by degrading target mRNA. | Temporarily knocking down the expression of enzymes (e.g., SULTs, HSDs) or transporters to study their impact on this compound levels and activity. | lubio.chfrontiersin.org |
| CRISPR/Cas9 | Permanent gene editing by creating double-strand breaks at a specific genomic locus, leading to gene knockout. | Creating cell lines with permanent loss-of-function of specific genes to definitively determine their role in this compound synthesis and metabolism. | numberanalytics.comlubio.ch |
| CRISPRi (interference) | Transcriptional repression by a deactivated Cas9 (dCas9) fused to a repressor domain, blocking gene expression without DNA cleavage. | Reversibly inhibiting the expression of genes involved in steroidogenesis to study the dynamic regulation of this compound production. | frontiersin.orgsynthego.comnih.gov |
Animal Models for Investigating this compound Physiology
Animal models are crucial for understanding the systemic physiological and pathophysiological roles of this compound in a whole-organism context, which cannot be fully recapitulated by in vitro studies.
Rodent Models in Neurosteroid Research
Rodent models, particularly rats and mice, are widely used in neurosteroid research to investigate the effects of compounds like this compound on the central nervous system. frontiersin.orgsemanticscholar.org Studies in rats have been employed to examine the influence of androsterone on locomotor activity and its metabolism in brain regions like the hippocampus and striatum. semanticscholar.org
These models are valuable for exploring the behavioral, neurochemical, and endocrine effects of neurosteroids. For instance, research has investigated the anticonvulsant properties of androsterone and its interactions with antiepileptic drugs in mice. frontiersin.org Rodent models have also been instrumental in studying the role of neurosteroids in response to stress and the effects of substances like ethanol. frontiersin.org However, it is important to note that there can be significant differences in steroid metabolism and enzyme function between rodents and humans, which may limit the direct translation of some findings. bham.ac.uk
Genetically Modified Animal Models (e.g., Enzyme Knockouts)
Genetically modified animal models, especially knockout mice where specific genes have been inactivated, provide powerful tools to elucidate the in vivo function of enzymes involved in this compound metabolism. nih.govnih.gov
By knocking out genes that encode for specific sulfotransferases (SULTs) or steroidogenic enzymes, researchers can observe the resulting phenotypic changes and alterations in steroid profiles. nih.gov For example, knockout mouse models have been created for various SULT enzymes, which has helped to understand their role in both endogenous hormone regulation and the metabolism of xenobiotics. nih.gov Studies in knockout mice have also been instrumental in clarifying the roles of uptake and efflux transporters in the disposition of sulfated conjugates. frontiersin.org
Cross-Species Comparative Analysis of this compound Metabolism
The metabolism of steroid sulfates, including this compound, exhibits notable variations across different species. These differences are often linked to disparities in metabolic clearance rates, plasma protein binding, and the activity of specific enzymes.
In humans, steroid sulfates generally have a much lower metabolic clearance rate compared to their unconjugated (free) steroid counterparts. bioscientifica.com This is largely attributable to longer biological half-lives and smaller volumes of distribution for the sulfated forms. bioscientifica.com For instance, dehydroepithis compound (DHEAS), a related and well-studied steroid sulfate, is cleared very slowly from human circulation, a phenomenon attributed to its strong binding to serum albumin and subsequent renal tubular reabsorption. researchgate.nettandfonline.com This principle extends to other steroid sulfates, where sulfation significantly alters their pharmacokinetic profiles.
Conversely, in species such as the rabbit and the rat, the distinction in metabolic clearance rates between steroid sulfates and free steroids is less pronounced. bioscientifica.com In these animals, the half-lives and distribution volumes of the sulfated and unconjugated forms are more comparable. bioscientifica.com The capacity of plasma to bind steroid sulfates also differs between species. Human plasma demonstrates a higher percentage of binding for steroid sulfates like DHEAS and testosterone (B1683101) sulfate when compared to rabbit and rat plasma. researchgate.net
Studies investigating the metabolism of dehydroepiandrosterone (DHEA) have shown that its conversion to this compound is a significant metabolic route. nih.gov While direct comparative metabolic rates for this compound across a wide range of species are not extensively detailed in the provided context, the data on related compounds like DHEA and testosterone suggest significant species-specific pathways. bioscientifica.comresearchgate.net For example, research on androgen metabolism in pigs using cultured hepatocytes helps to understand species-specific pathways, which differ from those in humans or rodents. plos.org The enzyme families responsible for these transformations, such as sulfotransferases (SULTs) for synthesis and steroid sulfatase (STS) for hydrolysis, are expressed differently across species, contributing to the observed metabolic variations. nih.govnih.gov
| Parameter | Human | Rabbit | Rat |
|---|---|---|---|
| Metabolic Clearance Rate (Steroid Sulfates vs. Free Steroids) | Markedly lower for sulfates | Comparable rates | Comparable rates |
| Biological Half-Life (Steroid Sulfates vs. Free Steroids) | Longer for sulfates | Comparable half-lives | Comparable half-lives |
| Plasma Protein Binding of Steroid Sulfates | High | Lower than human | Lower than human |
Future Directions and Unanswered Questions in Androsterone Sulfate Research
Elucidation of Novel Physiological Targets and Mechanistic Pathways
A primary gap in our understanding of androsterone (B159326) sulfate (B86663) is the identification of its specific molecular targets and the signaling pathways it may modulate. Traditionally viewed as a biologically inert metabolite destined for excretion, emerging concepts suggest that sulfated steroids can have direct or indirect biological activities.
Future research must focus on:
Receptor Identification: A critical unanswered question is whether androsterone sulfate interacts with known or novel receptors. While its precursors and related metabolites are known to bind nuclear receptors, the direct targets for the sulfated form are unknown. Some research indicates that related androgenic compounds, such as 5-androstene-diols, can bind to the estrogen receptor (ER), particularly ERβ, and induce estrogenic effects. nih.gov This raises the possibility that this compound could interact with steroid receptors, perhaps with different affinities or functional outcomes than its non-sulfated counterparts.
Non-Genomic Signaling: Investigation into rapid, non-genomic signaling pathways is warranted. Steroid hormones can elicit swift cellular responses by interacting with membrane-associated receptors. Future studies should explore whether this compound can trigger such pathways, potentially influencing ion channel activity, kinase cascades, or second messenger systems.
Functional Cellular Assays: High-throughput screening and functional cellular assays are needed to systematically test the effects of this compound on various cell types, including those from the prostate, skin, bone, and brain. These studies could uncover previously unknown physiological roles and identify the downstream genes and proteins affected by its presence.
Deeper Understanding of Intracrine and Paracrine Regulation of this compound
The concept of "intracrinology" describes the process by which cells in peripheral tissues synthesize and metabolize active hormones from circulating inactive precursors. researchgate.net this compound is a key metabolite in this local, or intracrine, system. researchgate.netoup.com
Key areas for future investigation include:
Tissue-Specific Metabolism: The skin, with its sebaceous and sweat glands, is a prominent site of intracrine androgen synthesis. thieme-connect.com Future studies need to quantify the production, sulfation, and desulfation of this compound within specific cell types to understand its local (paracrine) signaling effects on neighboring cells. oup.comthieme-connect.com
Enzymatic Activity in Microenvironments: The balance between steroid sulfatase (STS), which removes the sulfate group to reactivate steroids, and sulfotransferases (SULTs), which synthesize sulfated steroids, is crucial in controlling local androgen activity. unipd.it A deeper understanding of how the expression and activity of these enzymes are regulated in different tissue microenvironments is essential.
Role as a Reservoir: Dehydroepiandrosterone (B1670201) sulfate (DHEAS) is recognized as a large circulating reservoir for the production of active androgens and estrogens in peripheral tissues. researchgate.netresearchgate.net this compound may also function as a local reservoir, capable of being converted back to androsterone, thereby modulating the intracellular androgen tone. Research is needed to validate this hypothesis and determine its physiological significance in various tissues. Measuring metabolites like this compound is a reliable way to assess the total androgen pool that results from this intracrine activity. researchgate.net
Development of More Sensitive and Specific Analytical Tools for Comprehensive Metabolomic Profiling
Accurate measurement is the bedrock of understanding the function of any biomolecule. While immunoassays exist, they can be limited by cross-reactivity. The future of this compound quantification lies in advanced analytical chemistry and its application in broad metabolomic studies. nih.gov
Priorities for development in this area include:
Mass Spectrometry-Based Profiling: The combination of mass spectrometry (MS) with liquid or gas chromatography (LC/GC-MS) has become the gold standard for steroid analysis. nih.govoup.com Future efforts should focus on developing high-throughput, validated LC-MS/MS methods for the simultaneous quantification of this compound and a wide panel of other sulfated and glucuronidated steroid metabolites. nih.gov This approach, known as steroid metabolomics, allows for the creation of unique steroid signatures that can serve as powerful diagnostic biomarkers. nih.govnih.gov
Improved Reference Standards: A significant challenge in developing precise analytical methods is the limited commercial availability of pure steroid sulfate reference materials. researchgate.net Future work must include the synthesis and certification of high-quality standards for this compound and other related conjugated metabolites to ensure accuracy and inter-laboratory comparability.
Application in Clinical Diagnostics: Urine steroid metabolomics has already shown promise as a highly sensitive and specific tool for discriminating between benign and malignant adrenal tumors. oup.comnih.govrug.nl Expanding these powerful metabolomic approaches to other conditions, such as polycystic ovary syndrome (PCOS), hirsutism, and prostate cancer, is a crucial future direction.
| Technique | Advancements and Strengths | Current Challenges and Future Directions |
|---|---|---|
| Immunoassays (RIA, ELISA) | High-throughput and cost-effective for screening. nih.gov | Potential for cross-reactivity with other steroids; may lack specificity. Future: Development of highly specific monoclonal antibodies. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High resolution and specificity; used in foundational steroid profiling studies. oup.com | Requires deconjugation and derivatization steps, which can be time-consuming and introduce variability. oup.comresearchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity; allows for simultaneous quantification of multiple conjugated and unconjugated steroids without derivatization. nih.gov | Limited availability of certified reference standards for many sulfated steroids; matrix effects can influence accuracy. researchgate.net Future: High-throughput method development and wider availability of standards. |
| Steroid Metabolomics | Comprehensive profiling of the entire steroid pathway; powerful for biomarker discovery using machine learning analysis. nih.govnih.gov | Requires complex data analysis and bioinformatics support; translation to routine clinical practice is ongoing. Future: Standardization of methods and creation of large, curated databases. |
Investigating Regulatory Mechanisms of this compound Biosynthesis and Catabolism.
The concentration of this compound is determined by the rate of its formation from precursors and its subsequent metabolic clearance. A thorough understanding of the enzymes and regulatory factors controlling these processes is fundamental.
Key research questions include:
Transcriptional Regulation of Key Enzymes: The biosynthesis of adrenal androgens is dependent on the differential expression of key enzymes. researchgate.netnih.gov For instance, the enzyme SULT2A1 is critical for sulfating DHEA, a precursor to androsterone. nih.gov The transcription factors that control the expression of SULT2A1 and other enzymes like 3β-hydroxysteroid dehydrogenase (HSD3B2) and cytochrome b5 (CYB5) need further investigation. researchgate.netnih.gov While ACTH is a primary regulator of adrenal androgen production, other factors remain to be discovered. researchgate.netnih.gov
Catabolic Pathways: Androgen catabolism is primarily carried out through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, which prepares them for excretion. mdpi.com Specific enzymes like UGT2B15 and UGT2B17 are known to act on androsterone. mdpi.com The regulation of these UGT enzymes and their competition with sulfotransferases for the same substrates are poorly understood and represent a significant area for future research.
Role of Steroid Sulfatase (STS): The enzyme STS can reverse sulfation, converting this compound back into androsterone. The tissue-specific regulation of STS activity is a critical determinant of local androgen action and requires more detailed investigation. unipd.it
| Molecule | Type | Function in Relation to this compound | Regulatory Questions for Future Research |
|---|---|---|---|
| 5α-reductase | Enzyme | Converts androgen precursors (e.g., androstenedione) into 5α-reduced androgens like androsterone. nih.gov | What factors regulate its tissue-specific expression and activity? |
| SULT2A1 | Enzyme (Sulfotransferase) | Catalyzes the sulfation of DHEA, a key precursor in the pathway leading to this compound. nih.gov | How is its transcription regulated by factors like NGFI-B, GATA-6, and ERRα? nih.gov |
| Steroid Sulfatase (STS) | Enzyme | Removes the sulfate group, potentially reactivating this compound to androsterone in local tissues. unipd.it | What controls its expression and activity in different intracrine tissues? |
| UGT2B15 / UGT2B17 | Enzymes (UDP-glucuronosyltransferases) | Inactivate androsterone via glucuronidation for excretion, a major catabolic pathway. mdpi.com | What is the interplay and competition between sulfation and glucuronidation pathways? |
| ACTH | Hormone | Primary mediator of adrenal C19 steroid (androgen precursor) production. nih.gov | Are there other specific adrenal androgen-stimulating hormones? |
| StAR Protein | Transport Protein | Transports cholesterol into mitochondria, the rate-limiting step for all steroidogenesis, including androgen precursors. nih.gov | How do upstream signals modulate StAR activity to specifically influence androgen pathways? |
Q & A
Q. What are the standard analytical methods for quantifying androsterone sulfate in biological samples, and how do they ensure specificity?
this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity. This method involves extracting sulfated steroids from serum or plasma via solid-phase extraction, followed by chromatographic separation and detection via multiple reaction monitoring (MRM) to distinguish this compound from structurally similar metabolites . Validation parameters (e.g., limit of detection, intra-/inter-day precision) must adhere to FDA/EMA guidelines to ensure reproducibility .
Q. What is the metabolic pathway of this compound, and how does its sulfation impact biological activity?
this compound is a major 5α-reduced androgen metabolite formed via hepatic sulfation of androsterone by sulfotransferases (SULT2A1/2B1). Sulfation increases water solubility for urinary excretion but reduces binding affinity to androgen receptors, rendering it a transport/inactive form. However, steroid sulfatase (STS) in tissues can reactivate it to free androsterone, modulating local androgen signaling .
Q. How do this compound levels vary across demographics, and what confounding factors must be controlled in population studies?
Circulating this compound levels are influenced by age, sex, and endocrine status. For example, males exhibit higher levels than females due to testicular androgen production. Studies must control for diurnal rhythm, menstrual cycle phase, and comorbidities (e.g., liver/kidney dysfunction) that alter sulfation/excretion. Standardized sample collection protocols (e.g., fasting morning blood draws) and stratification by demographic variables are critical .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on this compound’s role in inflammatory diseases like rheumatoid arthritis (RA)?
Discrepancies arise from differences in sample types (synovial fluid vs. serum) and disease stages. For instance, RA patients show reduced this compound in synovial fluid but elevated serum levels, suggesting tissue-specific STS dysregulation. To address contradictions, use longitudinal designs with paired samples and integrate metabolomic data (e.g., LC-MS/MS) with transcriptomic profiling of STS/SULT2A1 in target tissues .
Q. What experimental designs are optimal for studying this compound’s genetic regulation in large cohorts?
Genome-wide association studies (GWAS) coupled with Mendelian randomization (MR) can identify causal links between genetic variants (e.g., SULT2B1 polymorphisms) and this compound levels. Use sex-stratified analyses to account for hormonal dimorphism and meta-analyze data from cohorts like TOPMed to enhance power. Adjust for population structure via principal component analysis .
Q. How do inter-laboratory variability in LC-MS/MS protocols affect this compound quantification, and how can harmonization be achieved?
Variability stems from differences in extraction efficiency, ion suppression, and calibration standards. Implement harmonized protocols using deuterated internal standards (e.g., d4-androsterone sulfate) and participate in proficiency testing programs (e.g., CDC’s Hormone Standardization Initiative). Report detailed method validation data as per CONSORT guidelines to enable cross-study comparisons .
Q. What mechanistic models are suitable for studying this compound’s role in neuroinflammation and Alzheimer’s disease (AD)?
Use transgenic mouse models (e.g., APP/PS1) with targeted STS inhibition to assess this compound’s impact on amyloid-β clearance. Combine cerebrospinal fluid (CSF) metabolomics with PET imaging of neuroinflammation markers (e.g., TSPO). In human studies, leverage MR analyses to distinguish causal effects from confounding factors like apolipoprotein E (APOE) status .
Methodological Considerations
- Statistical Analysis : Employ mixed-effects models to account for repeated measures and covariates. Use false discovery rate (FDR) correction for multi-analyte metabolomic studies .
- Ethical Reporting : Disclose conflicts of interest and obtain ethics approval for human/animal studies. Include raw data in supplementary materials to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
